Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-
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Overview
Description
Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)- typically involves the reaction of 8-chloro-2H-1,2,4-triazino[5,6-B]indole with a suitable thiol reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioether linkage. The tert-butyl group is introduced through a subsequent reaction with tert-butylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives .
Scientific Research Applications
Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
5-Fluoroindole: Investigated for its antiviral and anticancer activities.
Uniqueness
Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)- stands out due to its unique combination of the indole and triazino moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H16ClN5OS |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-tert-butyl-2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H16ClN5OS/c1-15(2,3)19-11(22)7-23-14-18-13-12(20-21-14)9-6-8(16)4-5-10(9)17-13/h4-6H,7H2,1-3H3,(H,19,22)(H,17,18,21) |
InChI Key |
OMXCOXWNIVKWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)Cl)N=N1 |
Origin of Product |
United States |
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